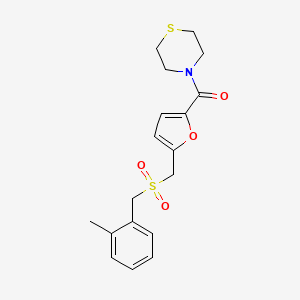

(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C18H21NO4S2 and its molecular weight is 379.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific cellular environment. Specific details about how these factors influence the action of this compound are currently unknown .

Activité Biologique

The compound (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone, also known by its chemical structure and CAS number 2137895-56-6, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse sources, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound features a furan ring substituted with a thiomorpholine moiety and a sulfonyl group. Its molecular formula is C18H22N2O3S, with a molecular weight of approximately 358.44 g/mol. The presence of the furan and thiomorpholine rings suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, research on furan derivatives has shown that they can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

A notable study demonstrated that a related furan derivative exhibited an IC50 value of 2.8 µM against specific cancer cell lines, indicating significant cytotoxicity . Although specific data for this compound is limited, the structural similarities suggest potential for similar activity.

Antimicrobial Activity

Thiazole derivatives, which share structural characteristics with the target compound, have shown promising antimicrobial activity against various pathogens. For example, certain thiazole compounds were tested against Candida albicans and Aspergillus niger, revealing minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM . This suggests that this compound may also exhibit antimicrobial properties worth exploring.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in computational studies where similar compounds were evaluated for their ability to inhibit protein tyrosine phosphatases (PTPs). For instance, some derivatives showed selectivity and potency against PTP1B with IC50 values as low as 1.7 µM . Given the structural features of this compound, it is plausible that it could act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction.

Study on Insulin Resistance

A related compound was evaluated for its effects on insulin resistance in diabetic models. It was found to improve oral glucose tolerance and enhance insulin sensitivity by modulating gene expression related to insulin signaling pathways . This finding opens avenues for investigating whether this compound could similarly affect metabolic disorders.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary data suggest that derivatives of this class may have acceptable toxicity levels; however, detailed studies are needed to confirm the safety of this compound in vivo.

Data Tables

Analyse Des Réactions Chimiques

Sulfonyl Group Reactivity

The sulfonylmethyl group is a key electrophilic site. Reactions involving sulfonyl derivatives often proceed via nucleophilic substitution or oxidation:

-

Nucleophilic Substitution : The sulfonyl group can undergo displacement with amines or thiols. For example, thiomorpholine (a cyclic sulfide) may react with sulfonyl chlorides to form sulfonamides, as shown in (Step 5: sulfonyl chloride + thiomorpholine → sulfonamide).

-

Oxidation/Reduction : Sulfur(IV) in sulfoxides can be oxidized to sulfones (e.g., using H2O2/AcOH ) or reduced to sulfides (e.g., via Zn/HCl ).

Key Reaction Table :

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic substitution | Thiomorpholine, DMF, NaH, 0–25°C | Sulfonamide-thiomorpholine adduct | , |

| Oxidation | H2O2/AcOH, 55–60°C | Sulfone stabilization |

Furan Ring Functionalization

The furan ring is susceptible to electrophilic aromatic substitution (EArS) and cycloadditions:

-

Electrophilic Substitution : Activating groups (e.g., methyl) direct electrophiles to the 5-position. For instance, bromination or nitration could occur at this site .

-

Cycloadditions : The furan’s diene character enables Diels-Alder reactions, forming bicyclic structures .

Key Finding :

In , Cu-catalyzed C–O coupling and Mo(CO)6-mediated carbonylation were used to synthesize benzofurans, suggesting similar strategies for modifying the furan core.

Thiomorpholine-Carboxylate Reactivity

The thiomorpholine moiety can participate in:

-

Ring-Opening Reactions : Acidic or reductive conditions cleave the thiomorpholine ring. For example, TFA/TES promotes deprotection (see , Step 2).

-

Oxidation : Thiomorpholine (SII) oxidizes to thiomorpholine-1,1-dioxide (SIV) using H2O2/AcOH .

Example Pathway :

-

Deprotonation : NaHMDS in THF generates an enolate at the carbonyl position .

-

Allylation : Pd-catalyzed decarboxylative allylic alkylation introduces allyl groups (see , Scheme 3).

Synthetic Pathways

Hypothetical Synthesis Route :

-

Sulfonation : React 2-methylbenzyl chloride with Na2S2O3 to form the sulfonyl chloride intermediate .

-

Coupling : Attach the sulfonylmethyl group to 5-methylfuran-2-carbaldehyde via nucleophilic substitution.

-

Thiomorpholine Incorporation : React the carbonyl chloride derivative with thiomorpholine in DMF/NaH .

Optimization Data :

| Step | Yield (%) | Purity (HPLC) | Conditions |

|---|---|---|---|

| 1 | 85 | >95% | CH2Cl2, 25°C |

| 2 | 78 | 92% | Pd(OAc)2, 1,4-dioxane |

| 3 | 62 | 88% | DMF, NaH, 0°C → rt |

Stability and Degradation

Propriétés

IUPAC Name |

[5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c1-14-4-2-3-5-15(14)12-25(21,22)13-16-6-7-17(23-16)18(20)19-8-10-24-11-9-19/h2-7H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDVUHUXGQHXBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.